Ethyl 2-(diphenylphosphanyl)benzoate
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Overview
Description
Ethyl 2-(diphenylphosphaneyl)benzoate is an organophosphorus compound with the molecular formula C21H19O2P. It is known for its applications in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. This compound is characterized by the presence of a phosphine group attached to a benzoate ester, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diphenylphosphaneyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylphosphino)benzoic acid with ethanol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine group .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(diphenylphosphaneyl)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diphenylphosphaneyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Ethyl 2-(diphenylphosphaneyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(diphenylphosphaneyl)benzoate primarily involves its role as a ligand. The phosphine group coordinates with transition metals, facilitating various catalytic processes. This coordination enhances the reactivity of the metal center, enabling efficient transformations in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- Diphenylphosphinobenzoic acid
- 2-Diphenylphosphanyl-benzoic acid
Uniqueness
Ethyl 2-(diphenylphosphaneyl)benzoate is unique due to its ester functionality, which provides additional reactivity compared to its acid counterparts. This makes it a valuable reagent in esterification and transesterification reactions, offering versatility in synthetic applications .
Properties
Molecular Formula |
C21H19O2P |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
ethyl 2-diphenylphosphanylbenzoate |
InChI |
InChI=1S/C21H19O2P/c1-2-23-21(22)19-15-9-10-16-20(19)24(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
InChI Key |
FRVBNDJKPAYVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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